molecular formula C9H9ClN2O2 B8272954 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-yl acetate

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-yl acetate

Cat. No. B8272954
M. Wt: 212.63 g/mol
InChI Key: MFGNAQHGRVCAIP-UHFFFAOYSA-N
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Patent
US08853199B2

Procedure details

The solution of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine 1-oxide (2.93 g, 17.2 mmol) in acetic anhydride (50 mL) was added dropwise to the acetic anhydride (50 mL) at 50° C. After addition, the mixture was stirred at 110° C. for 2 hour. After cooling, the solvent was removed and the residue was treated with toluene and hexanes (1:1, 200 mL). The mixture was stirred and then the solvent was removed. The residue was subject to chromatography on silica gel, eluted by hexanes/ethyl acetate (4:1-3:1) to afford the 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-yl acetate (2.3 g, 63%). 1H NMR (CDCl3, 400 MHz) δ 8.92 (s, 1H), 6.20-6.16 (m, 1H), 3.20-3.10 (m, 1H), 3.03-2.93 (m, 1H), 2.76-2.67 (m, 1H), 2.20-2.05 (m, 4H).
Name
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine 1-oxide
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][N+:5]([O-])=[C:4]2[CH2:9][CH2:10][CH2:11][C:3]=12.[C:12]([O:15]C(=O)C)(=[O:14])[CH3:13]>>[C:12]([O:15][CH:9]1[C:4]2[N:5]=[CH:6][N:7]=[C:2]([Cl:1])[C:3]=2[CH2:11][CH2:10]1)(=[O:14])[CH3:13]

Inputs

Step One
Name
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine 1-oxide
Quantity
2.93 g
Type
reactant
Smiles
ClC1=C2C(=[N+](C=N1)[O-])CCC2
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
the residue was treated with toluene and hexanes (1:1, 200 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
the solvent was removed
WASH
Type
WASH
Details
eluted by hexanes/ethyl acetate (4:1-3:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC1CCC2=C1N=CN=C2Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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